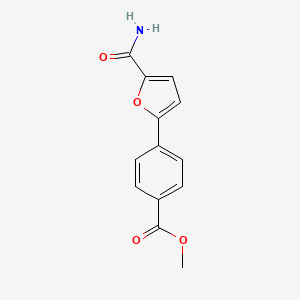

Methyl 4-(5-carbamoylfuran-2-yl)benzoate

Description

Structural Significance of Furan (B31954) and Benzoate (B1203000) Moieties in Contemporary Chemical Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in a multitude of natural products and synthetic compounds with significant biological activities. nih.govresearchgate.netresearchgate.net Its electron-rich nature allows it to participate in various electronic interactions with biological macromolecules, such as enzymes and receptors, which can be crucial for eliciting a therapeutic effect. ijabbr.com The aromaticity of the furan ring also imparts a degree of metabolic stability to the molecules in which it is found. ijabbr.com Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.ly

The benzoate moiety, the ester of benzoic acid, is another fundamental structural unit in organic chemistry and drug design. Benzoate derivatives are recognized for their diverse applications, stemming from their chemical stability and their ability to act as key intermediates in the synthesis of more complex molecules. rsc.org The presence of the benzoate group can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

The combination of furan and benzoate moieties in a single molecular framework is a well-established strategy in medicinal chemistry to generate novel compounds with potentially enhanced or synergistic biological activities. The rigid, planar nature of these aromatic systems can provide a defined orientation for other functional groups, facilitating specific interactions with biological targets.

| Moiety | Key Structural Features | Significance in Chemical Research |

| Furan | Five-membered aromatic heterocycle with one oxygen atom. utripoli.edu.ly | Widespread in bioactive natural products and pharmaceuticals; serves as a versatile synthetic building block. researchgate.netresearchgate.net |

| Electron-rich aromatic system. ijabbr.com | Participates in electronic interactions with biological targets; contributes to metabolic stability. ijabbr.com | |

| Benzoate | Aromatic carboxylic acid ester. | Common structural unit in pharmaceuticals and organic materials; influences pharmacokinetic properties. |

| Chemically stable and synthetically versatile. | Acts as a key intermediate in organic synthesis. rsc.org |

The Carbamoyl (B1232498) Functional Group in Advanced Synthetic Chemistry and Molecular Design

The carbamoyl group, -C(=O)NH2, is a critical functional group in organic and medicinal chemistry. wikipedia.orgebi.ac.uk It is structurally related to both amides and esters and is a key component of the carbamate (B1207046) linkage, which is found in numerous approved drugs. nih.govacs.org The carbamoyl group is capable of acting as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual hydrogen-bonding capability allows it to form strong and specific interactions with biological receptors, often mimicking the peptide bond found in proteins. nih.gov

In molecular design, the carbamoyl group is often introduced to enhance the binding affinity of a molecule to its target, improve its solubility, and modulate its electronic properties. The conformational restriction imposed by the partial double-bond character of the C-N bond can also be advantageous in pre-organizing a molecule for optimal receptor binding. nih.govacs.org Furthermore, the carbamoyl group can serve as a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for drug discovery.

| Functional Group | Key Attributes | Role in Molecular Design |

| Carbamoyl | Contains a carbonyl group bonded to a nitrogen atom. ebi.ac.uk | Enhances binding affinity through hydrogen bonding. nih.gov |

| Capable of acting as both a hydrogen bond donor and acceptor. nih.gov | Improves solubility and modulates electronic properties. | |

| Possesses a planar structure with restricted rotation around the C-N bond. nih.govacs.org | Provides conformational rigidity for optimal receptor interaction. nih.gov |

Rationale for In-depth Investigation of Methyl 4-(5-carbamoylfuran-2-yl)benzoate as a Hybrid Scaffold

The rationale for the detailed investigation of this compound stems from the strategic combination of the aforementioned furan, benzoate, and carbamoyl moieties into a single, hybrid scaffold. This molecular architecture is designed to leverage the advantageous properties of each component to create a novel compound with significant potential in various fields of chemical research.

The investigation of such hybrid scaffolds is driven by the hypothesis that the integration of multiple pharmacophoric features can lead to compounds with:

Novel or Enhanced Biological Activity: By presenting a unique three-dimensional arrangement of functional groups, the molecule may interact with biological targets in a manner distinct from its individual components.

Improved Physicochemical Properties: The combination of aromatic and polar functional groups can be fine-tuned to achieve desirable solubility, stability, and membrane permeability.

Versatility as a Synthetic Intermediate: The distinct reactivity of the furan, benzoate, and carbamoyl groups offers multiple avenues for the synthesis of more complex molecular architectures.

In essence, this compound serves as a prototypical example of a rationally designed hybrid molecule, the study of which can provide valuable insights into the principles of molecular recognition, drug design, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

methyl 4-(5-carbamoylfuran-2-yl)benzoate |

InChI |

InChI=1S/C13H11NO4/c1-17-13(16)9-4-2-8(3-5-9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15) |

InChI Key |

ARDDANFGIAAMGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Methyl 4 5 Carbamoylfuran 2 Yl Benzoate and Analogs

Convergent and Divergent Synthetic Routes to the Furan (B31954) Core

The furan ring is the central heterocyclic motif in the target molecule. Its synthesis can be approached through various strategies that allow for the introduction of substituents with a high degree of control. Both convergent and divergent approaches are valuable in accessing a library of analogs for structure-activity relationship studies.

Multicomponent Reaction Approaches for Furan Ring Formation

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. rsc.org For the formation of furan rings, MCRs can assemble the core structure with multiple points of diversity. A general strategy often involves the reaction of an activated methylene (B1212753) compound, an aldehyde, and a source of the furan's oxygen atom.

One such approach involves the reaction of an arylglyoxal, an active methylene compound like Meldrum's acid, and a phenolic derivative, which can lead to the formation of a substituted furanone that can be further elaborated. bohrium.comresearchgate.net The advantages of MCRs include operational simplicity, reduced reaction times, and the ability to generate molecular diversity efficiently. rsc.org For instance, a one-pot synthesis of substituted furan-2(5H)-ones has been developed through a tandem multicomponent reaction, highlighting the potential of this strategy for building complex heterocyclic systems. bohrium.com

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Furan Derivative | Reference |

| Arylglyoxal | Meldrum's acid | 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | MeCN, room temp | Furan-2(5H)-one derivative | bohrium.com |

| Conjugated dienal | Meldrum's acid | Alcohol | One-pot | Cyclopenta[b]furan-2-one | acs.org |

| α-Diazocarbonyl | Terminal alkyne | - | Cobalt(II) complex | Polysubstituted furan | nih.gov |

Transition Metal-Catalyzed Cyclization and Annulation Protocols for Furan Systems

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and furans are no exception. hud.ac.uk A variety of metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the cyclization and annulation reactions that form the furan ring. hud.ac.ukrsc.org

A common strategy involves the intramolecular cyclization of functionalized alkynes. For example, palladium(II)-catalyzed cyclodehydration of 3-alkyn-1,2-diols is a known method for furan synthesis. hud.ac.uk Similarly, the cyclization of 2-alkynylallyl alcohols can be catalyzed by various metals, including gold(I), under mild conditions. hud.ac.uk Another powerful approach is the copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides, which provides access to 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk

Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls represents a regioselective method for synthesizing polysubstituted furans. nih.gov This reaction proceeds under neutral and mild conditions and tolerates a wide range of functional groups. nih.gov

| Catalyst | Substrates | Reaction Type | Key Features | Reference |

| Palladium(II) | 3-Alkyn-1,2-diols | Cyclodehydration | Activation of the alkyne | hud.ac.uk |

| Gold(I) | 2-Alkynylallyl alcohols | Cyclization | Mild reaction conditions | hud.ac.uk |

| Copper(I) | α,β-Acetylenic ketones and diazoacetates | [4+1] Cycloaddition | Formation of a copper carbene complex | hud.ac.uk |

| Cobalt(II) | Terminal alkynes and α-diazocarbonyls | Metalloradical Cyclization | High regioselectivity, functional group tolerance | nih.gov |

| Rhodium | N-phenoxy amides and propargylic monofluoroalkynes | C–H activation/[3 + 2] annulation | Synthesis of dihydrobenzofuran analogues | rsc.org |

Brønsted Acid-Catalyzed Methods for Furan Synthesis

Brønsted acid catalysis offers a complementary and often milder alternative to transition metal-based methods for furan synthesis. acs.org These reactions typically proceed through the generation of cationic intermediates that undergo cyclization. A notable example is the Brønsted acid-catalyzed nucleophilic substitution of propargylic alcohols with 1,3-dicarbonyl compounds. acs.org This method allows for the one-pot synthesis of tetrasubstituted furans from simple starting materials. acs.org

Another approach involves the dehydrative heterocyclization of γ-hydroxy-α,β-unsaturated ketones, which can be catalyzed by acids such as para-toluenesulfonic acid (p-TSA). rsc.org Mechanistic studies suggest that these reactions proceed via in situ deprotection followed by catalytic dehydrative cyclization. rsc.org The use of Brønsted acids is advantageous due to their low cost, ready availability, and often environmentally benign nature. acs.orgacs.org

| Brønsted Acid | Substrates | Reaction Type | Key Features | Reference |

| p-Toluenesulfonic acid (p-TSA) | Propargylic alcohols and 1,3-dicarbonyl compounds | Nucleophilic substitution/cyclization | One-pot synthesis of tetrasubstituted furans | acs.org |

| p-Toluenesulfonic acid (p-TSA) | γ-Hydroxy-α,β-unsaturated ketones | Dehydrative heterocyclization | Mild conditions, proceeds via in situ deprotection | rsc.org |

| Chloroacetic acid | Electron-deficient ynenones | Intramolecular cascade reaction | Diastereoselective synthesis of fused cyclopropyl (B3062369) furans | nih.gov |

Selective Esterification and Aryl Functionalization for the Benzoate (B1203000) Moiety

The benzoate portion of Methyl 4-(5-carbamoylfuran-2-yl)benzoate requires selective functionalization strategies to introduce the methyl ester and link it to the furan core.

Esterification Reactions of Carboxylic Acids and Alcohols

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation in organic synthesis. 4-Formylbenzoic acid is a key intermediate in this context, possessing both a carboxylic acid and an aldehyde group. nbinno.comchemicalbook.com Selective esterification of the carboxylic acid in the presence of the aldehyde is crucial. This can be achieved under various conditions, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst. The esterification of 4-formylbenzoic acid has been reported as a key step in the synthesis of more complex molecules. google.com For example, 4-formylbenzoic acid t-butyl ester has been prepared from 4-formylbenzoic acid chloride and t-butanol. prepchem.com

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Product | Reference |

| 4-Formylbenzoic acid | Methanol | Acid catalyst | Methyl 4-formylbenzoate | nbinno.comchemicalbook.com |

| 4-Formylbenzoic acid chloride | t-Butanol | - | 4-Formylbenzoic acid t-butyl ester | prepchem.com |

| 4-Formylbenzoic acid | 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl | - | 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate |

Cross-Coupling Methodologies for Aryl-Benzoate Linkages

The formation of the C-C bond between the furan ring and the benzoate moiety is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation. nih.govyoutube.com Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are widely used for the formation of biaryl linkages. nih.govyoutube.com

In the context of this compound, a plausible strategy would involve the coupling of a furan-2-boronic acid or a 2-halofuran derivative with a suitably functionalized benzoic acid derivative. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between a 5-carbamoylfuran-2-boronic acid and methyl 4-bromobenzoate (B14158574) would directly lead to the desired product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov Recent advancements have also focused on the use of more sustainable and cost-effective catalysts, including those based on nickel. orgsyn.org

| Coupling Reaction | Furan Component | Benzoate Component | Catalyst | Key Features | Reference | | --- | --- | --- | --- | --- | | Suzuki-Miyaura | 5-Carbamoylfuran-2-boronic acid | Methyl 4-bromobenzoate | Palladium complex | High functional group tolerance | nih.govyoutube.com | | Negishi | 2-(Chlorozincio)furan-5-carboxamide | Methyl 4-iodobenzoate (B1621894) | Palladium or Nickel complex | Utilizes organozinc reagents | nih.govyoutube.com | | Stille | 2-(Tributylstannyl)furan-5-carboxamide | Methyl 4-bromobenzoate | Palladium complex | Tolerant of many functional groups, but tin reagents are toxic | youtube.com | | Hiyama | Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes | Aromatic halides | Palladium complex with CuI | Fluoride-free activation | nih.gov |

Efficient Amidation Techniques for Carbamoyl (B1232498) Group Introduction

The most common precursor for the carbamoyl group is the corresponding carboxylic acid, 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylic acid. The direct conversion of this carboxylic acid to the primary amide can be accomplished using a variety of coupling agents that activate the carboxyl group, facilitating the reaction with an ammonia (B1221849) source. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to increase reaction rates and suppress side reactions. orientjchem.org Another effective reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a highly reactive acylimidazole intermediate. researchgate.netnih.gov

Alternatively, the amidation can be performed on the corresponding methyl ester, methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate. This method typically involves direct aminolysis with ammonia in a suitable solvent. While this route can be effective, it may require harsher conditions, such as elevated temperature and pressure, compared to the coupling agent-mediated amidation of the carboxylic acid.

A study on the synthesis of various furan-2-carboxamides demonstrated the use of CDI for amide bond formation, highlighting its utility in creating diverse analogs. researchgate.netnih.gov Research into the synthesis of related furan derivatives has also shown the successful use of DCC and DMAP for the amidation of a furan-2-carboxylic acid with various amines, achieving moderate to good yields. orientjchem.org These established methods provide a reliable toolkit for the efficient introduction of the carbamoyl group in the final steps of the synthesis of the target compound.

Table 1: Comparison of Common Amidation Methods for Furan-2-Carboxylic Acids

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DCC/DMAP | Anhydrous DCM or THF, room temperature | High yields, mild conditions | Dicyclohexylurea (DCU) byproduct can be difficult to remove |

| CDI | Anhydrous THF, 45 °C | Byproducts are gaseous (imidazole, CO₂), simplifying purification | Can be moisture sensitive |

| Ester Aminolysis | Ammonia in MeOH or other solvent, often requires heat/pressure | Atom economical, no coupling agent needed | May require harsh conditions, potential for side reactions |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound presents significant challenges in selectivity. Chemoselectivity is required to modify one functional group in the presence of others, while regioselectivity is crucial for establishing the specific 2,5-disubstitution pattern on the furan ring. As the target molecule is achiral, stereoselectivity is not a factor in the final product but can be relevant in the synthesis of certain precursors or chiral analogs.

Regioselective Synthesis of the 2,5-Disubstituted Furan Core: The construction of the 2,5-disubstituted furan scaffold is the cornerstone of the synthesis. The classic Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a fundamental approach. However, modern organometallic cross-coupling and cyclization reactions offer more versatile and regioselective pathways.

Palladium-catalyzed methods have proven highly effective. For instance, the annulation of alkyl 3-oxo-6-heptynoates with aryl halides in the presence of a palladium catalyst provides a direct route to 2,5-disubstituted furans with excellent regiocontrol. acs.org Similarly, copper(I)-catalyzed procedures starting from haloalkynes or 1,3-diynes have been reported to yield 2,5-disubstituted furans regioselectively under mild conditions. acs.org Another advanced method involves a cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyl compounds, which also affords multisubstituted furans with high regioselectivity. nih.gov These methods allow for the precise placement of the aryl benzoate and the precursor to the carbamoyl group at the C2 and C5 positions of the furan ring.

Chemoselectivity in Synthesis: Throughout the synthetic sequence, maintaining chemoselectivity is essential. For example, during the introduction of the carbamoyl group via amidation of the corresponding carboxylic acid, the reaction conditions must be mild enough to avoid the hydrolysis of the methyl ester on the benzoate ring. The use of coupling agents like CDI or DCC at or near room temperature generally ensures that the ester functionality remains intact. Conversely, if the synthesis proceeds through the formation of the furan ring via a cross-coupling reaction, the functional groups on the coupling partners must be compatible with the catalytic system used. The broad functional group tolerance of many modern catalytic systems, such as those based on cobalt, facilitates this. nih.gov

Table 2: Selected Regioselective Methods for 2,5-Disubstituted Furan Synthesis

| Method | Catalyst | Key Starting Materials | Selectivity |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(PPh₃)₄ | Alkyl 3-oxo-6-heptynoates, Aryl halides | High regioselectivity for 2,5-disubstitution acs.org |

| Copper-Catalyzed Synthesis | CuI | Haloalkynes or 1,3-Diynes | High regioselectivity for 2,5-disubstitution acs.org |

| Cobalt-Catalyzed Cyclization | Co(II) Complex | Alkynes, α-Diazocarbonyls | Complete regioselectivity reported for certain substrates nih.gov |

| Transition-Metal-Free Cyclization | N/A (e.g., ¹O₂ oxidation) | 1,3-Dienes | Regiochemistry is dependent on the diene precursor structure nih.gov |

Sustainable and Green Chemical Approaches in Target Compound Synthesis

In line with the principles of green chemistry, modern synthetic strategies are increasingly focused on sustainability. chemistryconferences.org This involves the use of renewable feedstocks, the reduction of waste, and the employment of environmentally benign reagents and solvents. The synthesis of furan-based compounds like this compound is particularly well-suited to green approaches, as the furan core can be derived from biomass. frontiersin.orgmdpi.com

Biomass, being a renewable source of organic carbon, serves as a viable alternative to petrochemicals. frontiersin.org A key platform chemical derivable from C6 sugars (like fructose) is 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.commdpi.com 5-HMF can be catalytically oxidized to 2,5-furandicarboxylic acid (FDCA), a versatile building block that contains the core structure of the target molecule. researchgate.net The synthesis of the target compound could therefore originate from FDCA, which can be converted to a mono-ester, mono-acid, followed by amidation of the remaining carboxylic acid group. This bio-based route significantly enhances the sustainability profile of the synthesis.

Further green chemistry principles can be applied throughout the synthetic process. These include:

Use of Heterogeneous Catalysts: Solid catalysts are preferred over homogeneous ones as they can be easily separated from the reaction mixture and recycled, minimizing waste. frontiersin.org

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical CO₂ is a key goal. frontiersin.org

Process Intensification: The use of technologies like continuous flow reactors can improve energy efficiency, reduce reaction times, and enhance safety compared to traditional batch processes. chemistryconferences.org

Research has demonstrated eco-friendly, one-step synthetic routes for preparing furan-based monomers from FDCA, highlighting the move towards more sustainable industrial processes. researchgate.netrsc.org By integrating a biomass-derived starting material with green catalytic systems and process technologies, the synthesis of this compound can be aligned with modern standards of environmental responsibility.

Table 3: Green Chemistry Strategies for Furan Derivative Synthesis

| Strategy | Approach | Example/Benefit |

|---|---|---|

| Renewable Feedstocks | Use of biomass-derived platform molecules | Synthesis starting from 5-HMF or FDCA, derived from sugars mdpi.comresearchgate.net |

| Catalysis | Employing solid, recyclable heterogeneous catalysts | Reduces catalyst leaching and waste, simplifying purification frontiersin.org |

| Solvent Choice | Use of environmentally benign solvents | Replacing volatile organic compounds with water or ionic liquids frontiersin.org |

| Energy Efficiency | Adopting continuous flow processes | Can lead to lower energy consumption and better process control chemistryconferences.org |

Sophisticated Analytical Methodologies for Characterization and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Furan (B31954) Derivative Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a preferred and powerful technique for the analysis of volatile and semi-volatile compounds, including furan and its derivatives. researchgate.netuzh.ch This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of these compounds in complex matrices. researchgate.net The process involves separating compounds in a gas chromatograph before they are detected by a mass spectrometer.

In a typical application, a specific capillary column, such as an HP-5MS, is used for the separation of furan derivatives. nih.govnih.govresearchgate.net The analysis is often performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. uzh.chnih.govnih.gov This approach allows for the simultaneous analysis of multiple furan derivatives, with separation often achieved in under 10 minutes. nih.govnih.govresearchgate.net The method's reliability is demonstrated through validation data, showing good recovery rates (e.g., 76–117%) and low limits of quantitation (LOQ), often in the nanogram per gram (ng/g) range. nih.govnih.gov This precision allows for the resolution of structural isomers, such as 2-methylfuran (B129897) and 3-methylfuran, which can be challenging to separate. nih.govnih.gov

Table 1: Performance of GC-MS/MS Method for Furan Derivative Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5MS | nih.govnih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | uzh.chnih.govnih.gov |

| Analysis Time | < 9.5 minutes | nih.govnih.govresearchgate.net |

| Recovery | 76–117% | nih.govnih.gov |

| Limit of Quantitation (LOQ) | 0.003–0.675 ng/g | nih.govnih.gov |

| Intra-day RSD% | 1–16% | nih.govnih.gov |

| Inter-day RSD% | 4–20% | nih.govnih.gov |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Non-Volatile Species

For non-volatile compounds such as Methyl 4-(5-carbamoylfuran-2-yl)benzoate, liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is the analytical tool of choice. researchgate.netnih.gov This technique is adept at analyzing underivatized and thermally labile molecules that are unsuitable for GC-MS. scripps.edu The soft ionization mechanisms used in LC-MS, such as electrospray ionization (ESI), typically leave the molecular ion intact, which is crucial for accurate identification. scripps.edu

LC-MS/MS provides high sensitivity and specificity for the analysis of emerging and modified analytes in complex matrices. nih.gov The use of a triple quadrupole mass analyzer operating in MRM mode allows for the simultaneous, accurate, and selective quantification of multiple compounds. nih.gov For structural elucidation and the analysis of unknown compounds, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) are invaluable. researchgate.netscripps.edu These instruments provide high mass accuracy, which significantly narrows down the number of possible molecular formulas for an unknown peak. scripps.edu When combined with fragmentation data (MS/MS), HRMS greatly enhances the confidence in metabolite characterization. scripps.edu

Capillary Electrophoresis for High-Resolution Separation of Benzoate (B1203000) Derivatives

Capillary electrophoresis (CE) is a powerful technique for the high-resolution separation of charged molecules like benzoate derivatives. nih.govlabcompare.com It offers rapid analysis times and excellent separation efficiency. nih.govresearchgate.net In CE, separation occurs in a narrow capillary tube filled with a conductive buffer, which allows for the use of high voltages, leading to faster and higher-resolution separations compared to traditional gel electrophoresis. labcompare.com

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. nih.govfda.gov.twsrce.hr For instance, a CZE method using a simple phosphate (B84403) or borax (B76245) buffer can separate many common benzoate derivatives in less than 10 minutes. nih.govfda.gov.tw The separation of more challenging structural or positional isomers can be achieved by adding modifiers like cyclodextrins or polymers to the buffer. nih.govresearchgate.net CE methods are noted for their good precision and linearity, making them suitable for quantitative analysis of impurities at sub-ppm levels. nih.gov The high throughput of modern CE systems, capable of analyzing around 40 samples per hour, makes it an efficient choice for routine analysis. srce.hr

Table 2: Capillary Electrophoresis Methods for Benzoate Derivative Separation

| Method | Buffer System | Separation Time | Application | Reference |

|---|---|---|---|---|

| CZE | 10 mM phosphate buffer, pH 7.0 | < 8 minutes | Separation of 9 monoanionic benzoate derivatives | nih.govresearchgate.net |

| CZE with Cyclodextrins | Phosphate buffer with α- and β-cyclodextrins | < 14 minutes | Complete separation of phthalic acid positional isomers | nih.govresearchgate.net |

| CZE | 20 mM borax buffer, pH 9.2 | < 10 minutes | Analysis of benzoate derivatives in soy sauce | fda.gov.tw |

| CZE | 25 mmol/L TRIS and 12.5 mmol/L HIBA, pH 8.1 | < 30 seconds | Rapid separation of sorbate (B1223678) and benzoate | srce.hr |

Advanced Sample Preparation Techniques: Solid Phase Microextraction (SPME) and Microextraction Procedures

Effective sample preparation is crucial for accurate analysis, serving to isolate and preconcentrate analytes from the sample matrix. nih.gov Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient technique that integrates sampling, extraction, and concentration into a single step. mdpi.comnih.gov It is widely used for both volatile and non-volatile compounds. nih.govmdpi.com In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the matrix to the fiber coating and are subsequently desorbed into the analytical instrument, such as a GC or LC. nih.govmdpi.com

Headspace SPME (HS-SPME) is particularly effective for volatile furan derivatives, often used in conjunction with GC-MS. researchgate.netnih.gov The choice of fiber coating, such as carboxen-polydimethylsiloxane, is critical for enhancing sensitivity and specificity. nih.govnih.gov For non-volatile or less volatile species, in-tube SPME can be coupled online with LC systems for automated analysis. nih.gov

Other microextraction techniques have also been developed as greener alternatives to traditional methods. mdpi.com These include micro-dispersive solid-phase extraction (µ-dSPE) and in-capillary microextraction procedures coupled with CE. fda.gov.twmdpi.com For example, a microextraction procedure using ethyl acetate (B1210297) has been successfully coupled with CZE for the analysis of benzoate preservatives in complex food matrices like soy sauce. fda.gov.tw These miniaturized techniques reduce solvent consumption and analysis time while providing effective analyte enrichment. fda.gov.twmdpi.com

Computational Chemistry and Molecular Modeling of Methyl 4 5 Carbamoylfuran 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed matter. For Methyl 4-(5-carbamoylfuran-2-yl)benzoate, DFT calculations can provide a wealth of information regarding its electronic properties and reactivity.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the carbamoyl (B1232498) and ester groups are expected to be electron-rich, while the hydrogen atoms and parts of the aromatic rings may be electron-poor.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and charge transfer. These calculations help in understanding the stabilization of the molecular structure.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Furan (B31954) Derivative

| Property | Calculated Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and electronic transitions. |

Note: The data in this table is illustrative and based on typical values for similar furan derivatives. Specific calculations for this compound would be required for precise values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Recognition

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has several rotatable bonds, including those connecting the furan and benzoate (B1203000) rings, and the C-N bond of the carbamoyl group. MD simulations can reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.gov

MD simulations are also invaluable for studying intermolecular recognition. By placing the molecule in a simulated environment with other molecules (e.g., a solvent, or a biological macromolecule like a protein), one can observe the dynamics of their interaction. nih.gov This can reveal key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern binding processes. For instance, the carbamoyl group of this compound is a potential hydrogen bond donor and acceptor, and MD simulations could predict its preferred binding partners.

The output of an MD simulation is a trajectory that describes the position, velocity, and energy of every atom in the system over time. Analysis of this trajectory can yield important thermodynamic and kinetic information about the molecule's behavior.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Potential Interacting Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Carbamoyl group (N-H as donor, C=O as acceptor) | Key for specific recognition and binding. |

| π-π Stacking | Furan and benzoate rings | Contributes to the stability of molecular complexes. |

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. nih.gov

Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each atom in the molecule. These can then be converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR spectra. nih.gov The accuracy of these predictions is often high enough to aid in the assignment of complex spectra and to distinguish between different isomers or conformers. researchgate.net

In addition to NMR, computational methods can also predict other spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. Similarly, the vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Furan Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Furan H-3 | 7.25 | 7.28 |

| Furan H-4 | 6.58 | 6.60 |

| Benzoate H-ortho | 8.05 | 8.07 |

| Benzoate H-meta | 7.50 | 7.52 |

Note: The data in this table is for illustrative purposes. The accuracy of the prediction depends on the computational method and basis set used.

Mechanistic Investigations of Reaction Pathways via Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational transition state analysis can provide detailed mechanistic insights. DFT is commonly used to locate the geometry of transition states and calculate their energies. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, in the synthesis of this molecule, one could computationally investigate the mechanism of the amidation reaction to form the carbamoyl group or the esterification to form the methyl benzoate. This would involve identifying the transition states for each step of the proposed mechanism and calculating the corresponding energy barriers. Such studies can help to understand the factors that control the reaction's feasibility and selectivity.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the correct reactants and products on the potential energy surface. These calculations trace the reaction path downhill from the transition state in both the forward and reverse directions.

Table 4: Example of a Computationally Studied Reaction Step for a Furan Derivative

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

|---|---|---|---|

| Amide formation | Furan-2-carbonyl chloride + Amine | +15.2 | Furan-2-carboxamide + HCl |

Note: The energy values are illustrative and would need to be calculated specifically for the reactions of this compound.

Structure Activity Relationship Sar Studies of Methyl 4 5 Carbamoylfuran 2 Yl Benzoate Analogs

Systematic Exploration of Substituent Effects on Furan (B31954) Ring Activity

The furan ring is a central component of methyl 4-(5-carbamoylfuran-2-yl)benzoate, and its substitution pattern plays a pivotal role in modulating biological activity. The high electron density of the furan ring makes it susceptible to electrophilic substitution, and the nature of the substituents can significantly influence its reactivity and interaction with biological targets. ijabbr.com

Systematic SAR studies on related 2,5-disubstituted furan derivatives have demonstrated that even minor changes to the substituents on the furan ring can lead to substantial differences in biological activity. nih.gov For instance, in a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which share the 2,5-disubstituted furan core, modifications to the aryl group at the 2-position led to significant variations in anti-HIV-1 activity. acs.org This underscores the importance of the electronic and steric properties of the group at this position.

The following table summarizes the hypothetical effects of substituents on the furan ring based on general principles observed in related heterocyclic compounds.

| Substitution Position | Substituent Type | Potential Impact on Activity |

| C3 | Small Alkyl (e.g., -CH₃) | May increase hydrophobic interactions with the target. |

| C3 | Halogen (e.g., -F, -Cl) | Can alter electronic properties and potentially form halogen bonds. |

| C4 | Small Alkyl (e.g., -CH₃) | May influence molecular conformation and target binding. |

| C4 | Halogen (e.g., -F, -Cl) | Could modulate metabolic stability and binding affinity. |

Modulation of Biological Responses through Benzoate (B1203000) Moiety Modifications

The benzoate moiety of this compound is a key structural feature that can be systematically modified to probe its influence on biological activity. Alterations to the ester group, the position of the ester on the benzene (B151609) ring, and the substitution pattern of the benzene ring itself can all have profound effects on the molecule's pharmacokinetic and pharmacodynamic properties.

In a related series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, the presence of a carboxylic acid group on the phenyl ring was found to be essential for their anti-HIV-1 activity. acs.org This suggests that an acidic or polar group at this position is crucial for interaction with the biological target. For this compound, the methyl ester could be serving as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form.

Further modifications could involve:

Ester Variation: Replacing the methyl group with other alkyl chains (e.g., ethyl, propyl) can alter the compound's lipophilicity and metabolic stability.

Positional Isomerism: Moving the ester group from the para (4-position) to the meta (3-position) or ortho (2-position) of the benzene ring would significantly change the molecule's geometry and could impact its ability to fit into a specific binding site.

Ring Substitution: Introducing substituents such as halogens, alkyl groups, or methoxy (B1213986) groups onto the benzene ring can influence its electronic properties and create additional points of interaction with a biological target.

The table below outlines potential modifications to the benzoate moiety and their expected impact on biological activity.

| Modification | Example | Rationale |

| Ester Hydrolysis | -COOH | May be the active form of the molecule, enhancing target interaction. |

| Ester Chain Elongation | -COOCH₂CH₃ | Can modulate lipophilicity and pharmacokinetic properties. |

| Positional Isomerism | 3-carbomethoxy | Alters molecular shape, potentially affecting binding affinity. |

| Ring Substitution | 3-fluoro | Can enhance binding through halogen bonding and improve metabolic stability. |

Influence of the Carbamoyl (B1232498) Linker on Molecular Recognition and Interactions

The carbamoyl linker (-CONH-) in this compound is a critical structural element that connects the furan and benzoate moieties. This amide bond is not merely a spacer; its hydrogen bonding capabilities and conformational rigidity play a significant role in molecular recognition and interaction with biological targets. nih.gov Amide bonds are prevalent in bioactive molecules due to their ability to act as both hydrogen bond donors and acceptors. nih.gov

N-Alkylation: Introducing alkyl groups on the nitrogen atom of the carbamoyl linker (e.g., -CON(CH₃)-) removes the hydrogen bond donor capability, which can help to determine the importance of this interaction for biological activity.

Linker Homologation: Inserting a methylene (B1212753) group between the furan ring and the carbamoyl group (e.g., -CH₂-CONH-) would increase the flexibility and length of the linker, potentially allowing the molecule to access different regions of the binding site.

Bioisosteric Replacement: Replacing the amide bond with a bioisostere, such as a reverse amide, a thioamide, or a stable triazole ring, can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the linker. mdpi.com

The following table illustrates potential modifications to the carbamoyl linker and their implications for molecular interactions.

| Modification | Example | Potential Effect on Molecular Interactions |

| N-Methylation | -CON(CH₃)- | Eliminates hydrogen bond donor capacity. |

| Linker Extension | -CH₂-CONH- | Increases flexibility and distance between the two rings. |

| Thioamide Bioisostere | -CSNH- | Alters hydrogen bonding properties and electronic character. |

| Reverse Amide | -NHCO- | Changes the directionality of the hydrogen bond donor and acceptor. |

Rational Design and Synthesis of this compound Derivatives for SAR Profiling

The rational design and synthesis of derivatives of this compound are essential for comprehensive SAR profiling. The synthesis of such analogs often involves a modular approach, allowing for the systematic variation of each component of the molecule. A common synthetic strategy for related furan-2-carboxamides involves the coupling of a substituted furan-2-carboxylic acid with a corresponding amine. mdpi.com

For instance, to explore the SAR of the benzoate moiety, a series of substituted anilines can be coupled with 5-carbamoylfuran-2-carboxylic acid. Conversely, to investigate the effects of substituents on the furan ring, various substituted 2-furoic acids can be reacted with methyl 4-aminobenzoate. The carbamoyl group itself can be constructed through the reaction of an appropriate amine with an acyl chloride or through amide coupling reagents.

The synthesis of 2-aryl-5-formylfurans, which can be precursors to 5-carbamoyl derivatives, has been achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cam.ac.uk This highlights a versatile method for introducing a variety of aryl groups at the 2-position of the furan ring. Similarly, the synthesis of benzofuran-based carboxamides has been accomplished through a combination of directed C-H arylation and transamidation, showcasing advanced synthetic strategies to access diverse analogs.

A general synthetic approach to generate a library of this compound derivatives for SAR profiling could involve the following steps:

Synthesis of a variety of substituted 5-chlorocarbonyl-furan-2-carboxylates.

Reaction of these acyl chlorides with a panel of substituted anilines to generate a diverse library of furan-2-carboxamides.

Alternatively, coupling of substituted 5-carbamoylfuran-2-carboxylic acids with various substituted methyl aminobenzoates.

Bioisosteric Strategies for Enhanced Molecular Functionality

Bioisosterism is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while maintaining or improving its biological activity. This involves replacing a functional group with another that has similar steric and electronic properties. For this compound, bioisosteric replacements can be applied to the furan ring, the benzoate moiety, and the carbamoyl linker to enhance molecular functionality.

Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered heterocycles such as thiophene, pyrrole, or thiazole. ijabbr.com Thiophene, for example, is a common bioisostere of furan and its inclusion could alter the metabolic stability and electronic properties of the molecule. The replacement of a furanone ring with a more stable furan-2-carboxamide has been shown to be a successful strategy in developing antibiofilm agents. mdpi.com

Benzoate Moiety Bioisosteres: The phenyl ring of the benzoate group can be replaced with other aromatic heterocycles like pyridine, pyrimidine (B1678525), or pyrazine. ijabbr.com These replacements can introduce additional hydrogen bond acceptors, alter the pKa of the molecule, and improve solubility. For instance, replacing a phenyl ring with a pyridyl group has been shown to reduce hERG activity in some cases. ijabbr.com

Carbamoyl Linker Bioisosteres: As mentioned previously, the amide bond of the carbamoyl linker can be replaced with various bioisosteres. For example, a 1,2,3-triazole ring is a well-known amide bioisostere that is metabolically stable and can participate in hydrogen bonding.

The following table provides examples of bioisosteric replacements for the different moieties of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Furan | Thiophene | Improved metabolic stability, altered electronic profile. |

| Furan | Pyrrole | Introduction of a hydrogen bond donor. |

| Phenyl | Pyridine | Increased polarity, potential for improved solubility and reduced CYP inhibition. |

| Methyl Ester | Carboxylic Acid | May be the active form, enhanced target binding. |

| Amide Linker | 1,2,3-Triazole | Increased metabolic stability, similar hydrogen bonding capacity. |

| Amide Linker | Thioamide | Altered electronic and hydrogen bonding properties. |

By employing these bioisosteric strategies, medicinal chemists can fine-tune the physicochemical and pharmacological properties of this compound analogs to develop novel therapeutic agents with improved efficacy and safety profiles.

Elucidation of Molecular Mechanisms and Interactions

Identification and Characterization of Putative Molecular Targets

Currently, specific molecular targets for Methyl 4-(5-carbamoylfuran-2-yl)benzoate have not been definitively identified in publicly available scientific literature. The process of target identification for a novel compound is a critical step in drug discovery and chemical biology. It typically involves a combination of computational and experimental approaches.

Putative Target Identification Strategies:

Computational Approaches: Methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen large databases of proteins and predict potential binding partners based on the compound's structure.

Experimental Approaches:

Affinity Chromatography: The compound can be immobilized on a solid support to capture interacting proteins from cell lysates.

Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions that are modulated by the presence of the compound.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to identify active enzymes in complex biological samples that interact with the compound.

While direct targets for this compound are yet to be elucidated, the broader class of furan-containing compounds is known to exhibit a range of biological activities, suggesting potential interactions with various protein families.

Detailed Investigation of Ligand-Protein Binding Modes and Affinities

A detailed investigation of ligand-protein binding modes and affinities is contingent upon the successful identification of molecular targets. As such, specific binding data for this compound is not available at this time. However, the methodologies that would be employed for such an investigation are well-established.

Methods for Characterizing Ligand-Protein Interactions:

| Method | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding and dissociation (kon and koff rates) in real-time, from which the binding affinity (Kd) can be calculated. |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the ligand-protein complex, revealing the precise binding mode and key intermolecular interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the structure of the complex in solution and to identify the binding site on the protein. |

| Computational Modeling and Molecular Dynamics | Simulates the ligand-protein interaction at an atomic level, predicting binding poses and estimating binding free energies. |

Once molecular targets are identified, these techniques will be instrumental in characterizing the binding of this compound and understanding the structural basis of its activity.

Chemoproteomic Platforms for Profiling Covalently Adducted Proteins by Furan-Containing Compounds

A significant aspect of the mechanism of action for many furan-containing compounds involves their metabolic activation into reactive electrophiles that can covalently modify proteins. This process can lead to the formation of protein adducts, which can alter protein function and contribute to both therapeutic and toxicological effects.

The furan (B31954) moiety can undergo metabolic oxidation, often mediated by cytochrome P450 enzymes, to form a highly reactive cis-2-butene-1,4-dialdehyde intermediate. This electrophilic species can then react with nucleophilic amino acid residues on proteins, primarily lysine (B10760008) and cysteine, forming covalent adducts.

Chemoproteomic platforms have emerged as powerful tools for the large-scale identification of these adducted proteins. A general workflow for such a platform is as follows:

Treatment: Cells or organisms are exposed to the furan-containing compound.

Lysis and Proteolysis: The cells are lysed, and the proteins are extracted and digested into smaller peptides.

Enrichment: Peptides containing the furan-derived modification are selectively enriched, often using antibodies or chemical capture strategies.

**Mass

Innovative Derivatization and Functionalization Strategies

Synthesis of Covalently Bound Molecular Probes

The development of covalently bound molecular probes is a key strategy for identifying and studying the biological targets of a compound. For Methyl 4-(5-carbamoylfuran-2-yl)benzoate, the synthesis of such probes can be envisioned through the strategic modification of its core structure to incorporate reactive functionalities capable of forming covalent bonds with biological macromolecules, such as proteins.

A primary route for derivatization involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be activated, for example, with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an active ester. This activated intermediate can subsequently be reacted with a nucleophilic group on a reporter molecule, such as an amine-containing fluorophore or a biotin (B1667282) tag, to yield a molecular probe.

Another approach could involve the functionalization of the carbamoyl (B1232498) group. While amides are generally less reactive than esters, derivatization is still possible. For instance, Hofmann rearrangement could be employed to convert the amide to an amine, which then provides a versatile handle for conjugation with various reporter groups or cross-linking agents.

The furan (B31954) and benzene (B151609) rings also present opportunities for the introduction of photoreactive groups, such as benzophenones or aryl azides. These groups, upon photoactivation, can form covalent bonds with nearby molecules, enabling the capture of binding partners.

Table 1: Potential Strategies for Molecular Probe Synthesis

| Functional Group | Derivatization Strategy | Reagents/Conditions | Resulting Functionality |

| Methyl Ester | Hydrolysis followed by amide coupling | 1. NaOH, H₂O/MeOH 2. EDC, NHS, Amine-Probe | Amide-linked probe |

| Carbamoyl Group | Hofmann Rearrangement | Br₂, NaOH | Primary Amine |

| Aromatic Rings | Electrophilic Aromatic Substitution | e.g., Friedel-Crafts Acylation | Ketone for further functionalization |

Design of Affinity Labels and Imaging Agents

Affinity labels are molecules designed to specifically bind to a biological target and then react with it to form a stable covalent bond, thereby "labeling" the target. Imaging agents, on the other hand, are designed to visualize biological processes in living systems. The scaffold of this compound can be adapted for both purposes.

For the design of affinity labels, electrophilic "warheads" can be incorporated into the molecule. Following the initial non-covalent binding to the target, these reactive groups can form a covalent linkage with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine (B10760008), or histidine) in the binding pocket. For instance, the introduction of an α-haloketone or a Michael acceptor moiety onto the furan or benzene ring would render the molecule capable of acting as an irreversible inhibitor or affinity label.

In the realm of imaging agents, the focus is on incorporating moieties that can be detected by imaging modalities such as positron emission tomography (PET) or fluorescence microscopy. For PET imaging, this typically involves the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The synthesis of such agents could involve the use of a precursor molecule where a leaving group is displaced by the radionuclide in the final synthetic step. For example, a bromo or nitro precursor on the benzene ring could be used for the introduction of ¹⁸F. The methyl ester itself can be a target for radiolabeling, for instance, through the use of [¹¹C]methyl iodide in the final esterification step of the corresponding carboxylic acid precursor. nih.gov

Fluorescent imaging agents can be synthesized by conjugating a fluorophore to the this compound scaffold, using the chemical handles described in the previous section. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.

Table 2: Examples of Functional Groups for Affinity Labels and Imaging Agents

| Application | Functional Group to Introduce | Potential Target Residue (for Affinity Labels) | Example Radionuclide/Tag (for Imaging Agents) |

| Affinity Labeling | α-Haloketone, Michael Acceptor | Cysteine, Lysine, Histidine | N/A |

| PET Imaging | Halogen (for ¹⁸F), Methyl group (for ¹¹C) | N/A | ¹⁸F, ¹¹C |

| Fluorescence Imaging | Fluorophore (e.g., Fluorescein, Rhodamine) | N/A | Fluorescein, Rhodamine |

Chemical Strategies for Bioconjugation and Prodrug Design

Bioconjugation involves the linking of a molecule to a larger biomolecule, such as a protein or a nucleic acid, to impart new functionality. Prodrug design aims to create a modified version of a drug that is inactive until it is metabolized in the body to the active form. Both strategies can be applied to this compound to enhance its therapeutic potential.

For bioconjugation, the previously mentioned strategies of creating reactive handles (e.g., carboxylic acids, amines) are central. These handles can be used to attach the molecule to antibodies for targeted delivery (antibody-drug conjugates), to polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or to nanoparticles for controlled release. researchgate.net Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. This would require the introduction of an azide (B81097) or an alkyne group into the this compound structure.

Prodrug strategies often focus on masking polar functional groups to improve cell permeability and oral bioavailability. nih.gov The methyl ester and the carbamoyl group of this compound are excellent candidates for such modifications. The methyl ester can be replaced with a variety of other esters that are designed to be cleaved by specific esterases present in the target tissue, leading to the localized release of the active carboxylic acid. scirp.org For example, amino acid ester prodrugs can enhance solubility and target specific transporters. scirp.org

The carbamoyl group can also be modified to create prodrugs. For instance, it can be N-acylated or converted to an N-Mannich base, which can be designed to be labile under physiological conditions, releasing the parent amide. nih.gov These modifications can alter the physicochemical properties of the parent molecule, potentially leading to improved absorption and distribution. nih.gov

Table 3: Bioconjugation and Prodrug Design Approaches

| Strategy | Functional Group Modification | Purpose |

| Bioconjugation | Introduction of azide or alkyne for click chemistry | Targeted delivery, improved pharmacokinetics |

| Prodrug (Ester) | Replacement of methyl with enzyme-labile esters | Improved bioavailability, targeted release |

| Prodrug (Amide) | N-acylation or formation of N-Mannich base | Enhanced cell permeability, controlled release |

Future Research Directions and Broader Academic Contributions

Advancements in Asymmetric Synthesis and Catalyst Development for Furan-Benzoate Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The development of asymmetric synthetic routes to furan-benzoate scaffolds is a key area for future investigation.

Recent progress in the stereoselective synthesis of furan (B31954) derivatives has laid the groundwork for accessing chiral furan-benzoate structures. researchgate.netcapes.gov.br Organocatalytic and metal-catalyzed approaches have shown promise in controlling the stereochemistry of reactions involving furan rings. bohrium.comnih.gov For instance, the catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality highlights the potential for creating complex, three-dimensional structures. nih.govbohrium.com Future research will likely focus on the development of novel chiral catalysts, including those based on transition metals and organocatalysts, that can facilitate the enantioselective synthesis of furan-benzoate derivatives with high yields and stereoselectivity. researchgate.netnih.gov The creation of furan-containing helicenes through enantioselective Au-catalyzed alkyne hydroarylation further demonstrates the sophisticated catalytic systems being developed for these scaffolds. chinesechemsoc.org

A significant challenge lies in the development of catalysts that are not only highly selective but also robust and applicable to a wide range of substrates. The exploration of earth-abundant metal catalysts and biocatalysis could provide more sustainable and cost-effective synthetic routes. shareok.org

| Catalytic Approach | Description | Potential Advantages |

| Organocatalysis | The use of small organic molecules to catalyze chemical transformations. | Metal-free, often milder reaction conditions, high stereoselectivity. |

| Transition Metal Catalysis | The use of transition metal complexes to catalyze reactions. | High efficiency, broad substrate scope, ability to perform a wide range of transformations. |

| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For furan-benzoate scaffolds, these computational tools can accelerate the design and identification of novel analogs with desired properties.

AI and ML algorithms can be trained on existing chemical data to predict the biological activity, physicochemical properties, and potential toxicity of new molecules. This predictive modeling can significantly reduce the time and cost associated with synthesizing and testing new compounds. acs.org For example, a product-by-design framework using computational tools has been employed to develop bioactive furan-carbamates with optimized insecticidal and ecotoxicological profiles. acs.org This approach can be extended to the design of furan-benzoate derivatives with specific therapeutic applications.

Furthermore, AI can be used to predict reaction outcomes and optimize synthetic routes, aiding in the development of more efficient and sustainable chemical processes. As more data on furan-containing compounds becomes available, the accuracy and predictive power of these models will continue to improve, guiding researchers toward the most promising molecular designs.

High-Throughput Screening and Combinatorial Chemistry Approaches for Analog Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new bioactive compounds. These approaches involve the synthesis and screening of large libraries of related molecules to identify "hits" with desired biological activity.

The furan-benzoate scaffold is well-suited for combinatorial library synthesis due to the presence of multiple sites for chemical modification. aston.ac.uk By systematically varying the substituents on the furan and benzoate (B1203000) rings, as well as the amide functionality, vast libraries of analogs can be generated. nih.gov Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from simple starting materials, further expanding the chemical space that can be explored. umich.edumdpi.comfrontiersin.orgnih.gov

The integration of HTS with these synthetic strategies allows for the rapid screening of these libraries against a wide range of biological targets. This can lead to the identification of novel drug candidates for various diseases. For example, libraries of furan-2(5H)-ones have been synthesized and screened for anticancer and antimicrobial activity. aston.ac.uk Similar approaches can be applied to furan-benzoate libraries to uncover new therapeutic agents.

| Approach | Description | Application to Furan-Benzoate Scaffolds |

| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds for biological activity. | Rapidly identify bioactive furan-benzoate analogs from large libraries. |

| Combinatorial Chemistry | The synthesis of large libraries of compounds in a systematic and parallel manner. | Generate diverse libraries of furan-benzoate derivatives for screening. nih.gov |

| Diversity-Oriented Synthesis (DOS) | The synthesis of structurally diverse and complex small molecules. | Create novel and complex furan-benzoate analogs to explore a wider chemical space. nih.gov |

Contributions to Fundamental Understanding of Heterocyclic Chemistry, Molecular Recognition, and Chemical Biology

Beyond the immediate applications in drug discovery, research into furan-benzoate scaffolds will contribute to a deeper fundamental understanding of several key areas of chemistry.

Heterocyclic Chemistry: Furan is an aromatic heterocycle with unique reactivity. numberanalytics.combritannica.comwikipedia.org The study of furan-benzoate derivatives will provide further insights into the chemical properties and reactivity of the furan ring system, including its behavior in various chemical transformations. researchgate.netnumberanalytics.comresearchgate.net This knowledge is crucial for the development of new synthetic methods and the design of novel heterocyclic compounds with tailored properties. researchgate.netnih.govmdpi.com

Molecular Recognition: The furan-benzoate scaffold contains multiple functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-stacking. Understanding how these molecules interact with biological macromolecules is essential for rational drug design. nih.gov Crystallographic studies of furan derivatives within host compounds have revealed the importance of weak and cooperative interactions in molecular recognition. nih.gov

Chemical Biology: Furan-containing molecules are also finding applications as tools in chemical biology. The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes, has opened up new avenues for studying biological systems. nih.govacs.org Furan derivatives have been used in bioorthogonal reactions, for example, in site-selective protein modification. nih.gov The development of new furan-benzoate based bioorthogonal probes could enable the visualization and manipulation of biological processes with high precision. researchgate.net

Q & A

Q. What are the standard synthetic routes for Methyl 4-(5-carbamoylfuran-2-yl)benzoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the coupling of a furan-carboxamide derivative to a methyl benzoate precursor. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carbamoyl group to the furan ring.

- Esterification : Protect the carboxylic acid group on the benzoate using methanol under acidic catalysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Optimization involves adjusting reaction temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural identity of this compound confirmed?

A combination of spectroscopic and crystallographic methods is used:

- NMR : and NMR confirm the presence of the furan (δ 6.5–7.5 ppm) and benzoate (δ 3.9 ppm for methyl ester) moieties.

- HRMS : Exact mass analysis validates the molecular formula (e.g., CHNO).

- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves bond angles and confirms stereochemistry .

Q. What methods are recommended for assessing the compound’s purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%).

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C for thermal stability).

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the ester or carbamoyl groups .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC determination).

- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require:

- 2D NMR : COSY and HSQC to assign proton-proton correlations and distinguish overlapping signals.

- Isotopic labeling : Use -labeled reagents to trace carbamoyl group interactions.

- Computational modeling : DFT calculations (Gaussian 09) predict NMR chemical shifts and validate experimental data .

Q. How can synthetic efficiency be improved using continuous flow reactors?

- Microreactors : Enhance heat transfer and reduce reaction time for exothermic steps (e.g., amidation).

- In-line purification : Couple with scavenger resins to remove excess reagents automatically.

- Scalability : Optimize residence time and flow rates to maintain >90% yield at gram-scale production .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Crystal twinning : Common due to flexible furan-carbamoyl groups. Use SHELXL’s TWIN command to refine twinned data.

- Disorder : Partial occupancy of the methyl ester group is resolved via restrained refinement (DFIX in SHELXL).

- Data quality : Collect high-resolution data (≤0.8 Å) at synchrotron sources to reduce noise .

Q. How do structural modifications impact the compound’s bioactivity in SAR studies?

- Electron-withdrawing groups : Adding halogens (Cl, F) to the benzoate ring enhances binding to hydrophobic enzyme pockets.

- Steric effects : Bulkier substituents on the furan reduce activity (e.g., IC increases from 2 μM to >50 μM).

- Hydrogen bonding : Carbamoyl NH groups improve solubility but may reduce membrane permeability. Compare logP values (e.g., 1.5 vs. 2.2) to optimize bioavailability .

Q. What analytical techniques differentiate this compound from structurally similar derivatives?

- LC-MS/MS : Fragmentation patterns distinguish positional isomers (e.g., 4- vs. 5-carbamoyl substitution).

- IR spectroscopy : Carbamoyl C=O stretches (~1680 cm) vs. ester C=O (~1720 cm).

- X-ray powder diffraction (XRPD) : Unique diffraction peaks confirm polymorphic identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.